tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate
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Overview
Description
Tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a naphthalene ring, and a dioxaborolane moiety
Preparation Methods
The synthesis of tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate typically involves multiple steps, including substitution reactions and the use of specific reagents and catalysts. One common synthetic route involves the reaction of a naphthalene derivative with a dioxaborolane compound under controlled conditions. The reaction is often catalyzed by palladium acetate and requires the presence of a base such as sodium acetate . The structure of the final product is confirmed using techniques such as FTIR, NMR spectroscopy, and X-ray diffraction .
Chemical Reactions Analysis
Tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly at the naphthalene ring and the dioxaborolane moiety.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties and reactivity.
Coupling Reactions: The dioxaborolane moiety allows the compound to participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases such as sodium acetate, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate has a wide range of applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and other biomedical applications.
Mechanism of Action
The mechanism by which tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate exerts its effects involves its interaction with various molecular targets and pathways. The dioxaborolane moiety allows the compound to form stable complexes with other molecules, facilitating its participation in coupling reactions and other chemical processes . The naphthalene ring provides a rigid framework that can interact with biological molecules, potentially influencing their activity and function .
Comparison with Similar Compounds
Tert-Butyl ((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl)methyl)carbamate can be compared with other similar compounds, such as:
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
These compounds share similar structural features, such as the presence of a dioxaborolane moiety and a tert-butyl group. the specific arrangement of these groups and the presence of additional functional groups can significantly influence their chemical reactivity and potential applications. This compound is unique in its combination of a naphthalene ring and a dioxaborolane moiety, which contributes to its diverse reactivity and wide range of applications.
Properties
Molecular Formula |
C22H30BNO4 |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
tert-butyl N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methyl]carbamate |
InChI |
InChI=1S/C22H30BNO4/c1-20(2,3)26-19(25)24-14-15-10-8-12-17-16(15)11-9-13-18(17)23-27-21(4,5)22(6,7)28-23/h8-13H,14H2,1-7H3,(H,24,25) |
InChI Key |
YYRJWLWMRDZUEU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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